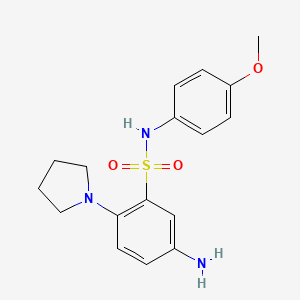
5-Amino-N-(4-methoxy-phenyl)-2-pyrrolidin-1-yl-benzenesulfonamide
Overview
Description
5-Amino-N-(4-methoxy-phenyl)-2-pyrrolidin-1-yl-benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an amino group, a methoxyphenyl group, a pyrrolidinyl group, and a benzenesulfonamide moiety. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been reported to show significant activity on leukemia, melanoma, non-small cell lung, cns, ovarian, renal, and breast cancer .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that can inhibit the growth of cancer cells .
Biochemical Pathways
Similar compounds have been reported to inhibit the glycogen synthase kinase-3, antagonize gaba receptors, and act as agonists of muscarinic receptors . These actions can lead to a variety of downstream effects, including the inhibition of cell growth and proliferation.
Pharmacokinetics
Similar compounds have been reported to have good bioavailability .
Result of Action
Similar compounds have been reported to show remarkable anticancer activity .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-(4-methoxy-phenyl)-2-pyrrolidin-1-yl-benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a cyclization reaction involving a suitable precursor.
Attachment of the Methoxyphenyl Group:
Formation of the Benzenesulfonamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
5-Amino-N-(4-methoxy-phenyl)-2-pyrrolidin-1-yl-benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
5-Amino-N-(4-methoxy-phenyl)-2-pyrrolidin-1-yl-benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-Amino-N-phenyl-2-pyrrolidin-1-yl-benzenesulfonamide: Lacks the methoxy group.
5-Amino-N-(4-chloro-phenyl)-2-pyrrolidin-1-yl-benzenesulfonamide: Contains a chloro group instead of a methoxy group.
5-Amino-N-(4-methyl-phenyl)-2-pyrrolidin-1-yl-benzenesulfonamide: Contains a methyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 5-Amino-N-(4-methoxy-phenyl)-2-pyrrolidin-1-yl-benzenesulfonamide may confer unique properties, such as increased solubility or altered reactivity, compared to its analogs. This can result in different biological activities and potential therapeutic applications.
Properties
IUPAC Name |
5-amino-N-(4-methoxyphenyl)-2-pyrrolidin-1-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-23-15-7-5-14(6-8-15)19-24(21,22)17-12-13(18)4-9-16(17)20-10-2-3-11-20/h4-9,12,19H,2-3,10-11,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQNOLUBJRHHNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601325809 | |
| Record name | 5-amino-N-(4-methoxyphenyl)-2-pyrrolidin-1-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601325809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85270214 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
327092-85-3 | |
| Record name | 5-amino-N-(4-methoxyphenyl)-2-pyrrolidin-1-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601325809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(4-methoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2471050.png)
![N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2471053.png)

![1-[3-(Thiophen-3-ylmethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2471056.png)
![ethyl 2-(5-bromothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2471059.png)


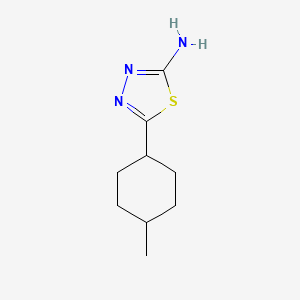
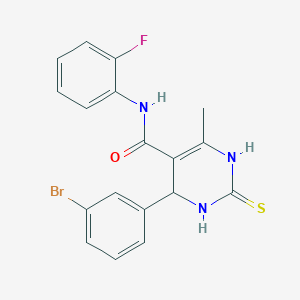
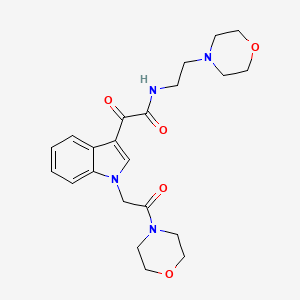
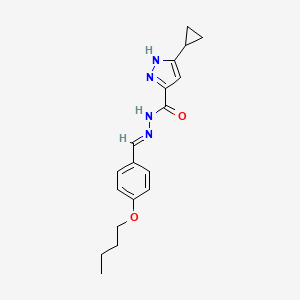

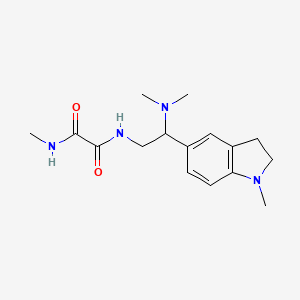
![2-(benzylsulfanyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2471071.png)
